

# Application of Fadraciclib (CYC065) in Hematological Malignancy Research

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## Compound of Interest

Compound Name: TCL065

Cat. No.: B15574044

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Fadraciclib (formerly CYC065) is a potent, orally bioavailable, second-generation, small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). [1][2][3][4] Its dual mechanism of action, targeting both cell cycle progression and transcriptional regulation, makes it a promising therapeutic agent for various cancers, including hematological malignancies. [1][5] Dysregulation of CDK activity is a hallmark of many cancers, contributing to uncontrolled proliferation and survival. [2][3] Fadraciclib has demonstrated preclinical efficacy in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and various lymphomas by inducing apoptosis and cell cycle arrest. [6][7][8] It has also shown synergistic effects when combined with other targeted agents, such as the BCL2 inhibitor venetoclax. [2][6]

These application notes provide a comprehensive overview of the use of fadraciclib in hematological malignancy research, including its mechanism of action, preclinical data, and detailed experimental protocols.

## Mechanism of Action

Fadraciclib exerts its anti-neoplastic effects through the dual inhibition of CDK2 and CDK9.

- CDK9 Inhibition:** CDK9 is a key component of the positive transcription elongation factor b (p-TEFb). p-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation of short-lived anti-apoptotic proteins.[1][3] Fadraciclib-mediated inhibition of CDK9 leads to a rapid decrease in the levels of key survival proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC. [2][3] The downregulation of these proteins is a primary driver of apoptosis in cancer cells treated with fadraciclib.[2][7]
- CDK2 Inhibition:** CDK2, in complex with cyclin E, plays a crucial role in the G1 to S phase transition of the cell cycle.[1] Inhibition of CDK2 by fadraciclib can induce cell cycle arrest.[1] Furthermore, in aneuploid cancer cells with excessive centrosomes, CDK2 inhibition prevents centrosome clustering during mitosis, leading to multipolar cell division and a form of mitotic catastrophe known as anaphase catastrophe.[9] This induction of anaphase catastrophe is a broadly active mechanism in various cancers, including lymphoma.[9]

The simultaneous inhibition of CDK9 and CDK2 provides a powerful two-pronged attack on cancer cells, leading to both cell death and inhibition of proliferation.

## Data Presentation

**Table 1: In Vitro Activity of Fadraciclib in Hematological Malignancies**

Cell Line Type	Key Findings	Reference
Acute Myelogenous Leukemia (AML)	Downregulation of MCL-1, suppression of RNAPII-driven transcription, and rapid induction of apoptosis.[7]	[7]
Diffuse Large B-Cell Lymphoma (DLBCL)	Sensitivity in cell lines with MLL rearrangements and myc amplification or overexpression.[8]	[8]
Chronic Lymphocytic Leukemia (CLL)	Synergistic effects in combination with venetoclax. [6]	[6]

## Table 2: Fadraciclib Clinical Trials in Hematological Malignancies

Trial Identifier	Phase	Status (as of late 2022)	Conditions	Interventions
NCT03739554	Phase 1	Ongoing	Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL)	Fadraciclib in combination with Venetoclax
NCT04017546	Phase 1	Ongoing	Relapsed or Refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS)	Fadraciclib in combination with Venetoclax
NCT04983810	Phase 1/2	Ongoing	Advanced Solid Tumors and Lymphoma	Fadraciclib
NCT05168904	Phase 1/2	Ongoing	Hematological Malignancies	Fadraciclib

## Experimental Protocols

### Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of fadraciclib in hematological cancer cell lines.

Materials:

- Hematological cancer cell lines (e.g., AML, DLBCL, CLL lines)
- Fadraciclib (CYC065)

- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well plates
- MTS or MTT reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of fadraciclib in complete medium at 2x the final desired concentrations.
- Add 100  $\mu$ L of the fadraciclib dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
- Incubate for 72 hours.
- Add 20  $\mu$ L of MTS or MTT reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
- Calculate cell viability as a percentage of the vehicle control and determine the IC<sub>50</sub> value using appropriate software (e.g., GraphPad Prism).

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by fadraciclib.

Materials:

- Hematological cancer cell lines
- Fadraciclib
- Complete cell culture medium
- 6-well plates
- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- Flow cytometer

#### Procedure:

- Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
- Treat cells with fadraciclib at various concentrations (e.g., 1x and 2x the IC50) for 24-48 hours. Include a vehicle control.
- Harvest the cells by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100  $\mu$ L of 1x binding buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1x binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

## Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of fadraciclib on cell cycle distribution.[6]

**Materials:**

- Hematological cancer cell lines
- Fadraciclib
- Complete cell culture medium
- 6-well plates
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

**Procedure:**

- Seed cells in 6-well plates and treat with fadraciclib as described for the apoptosis assay.[\[6\]](#)
- Harvest and wash the cells with PBS.
- Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[\[6\]](#)

## Western Blot Analysis

This protocol is for detecting changes in protein expression levels following fadraciclib treatment.

**Materials:**

- Hematological cancer cell lines

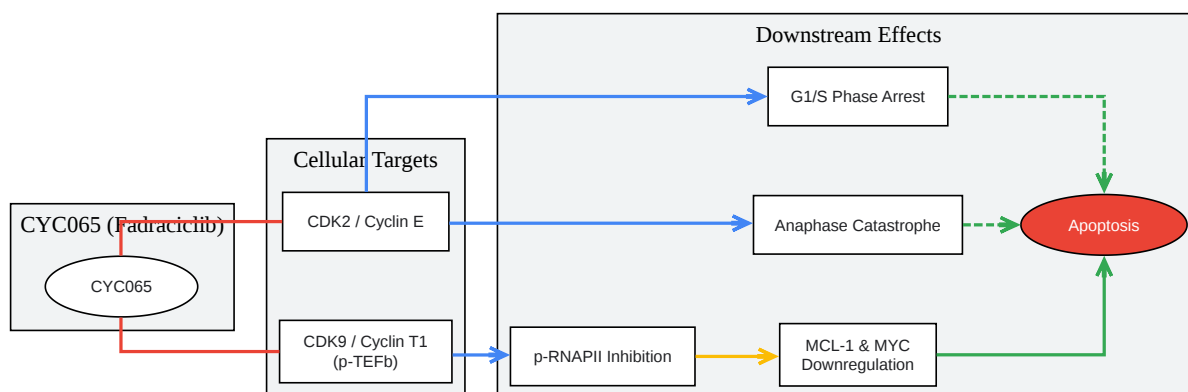
- Fadraciclib
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer membranes (e.g., PVDF)
- Primary antibodies against:
  - Phospho-RNA Polymerase II (Ser2)
  - MCL-1
  - MYC
  - Cleaved PARP
  - GAPDH or  $\beta$ -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with fadraciclib for various time points (e.g., 6, 12, 24 hours).
- Lyse the cells in RIPA buffer and quantify the protein concentration.
- Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.[1]

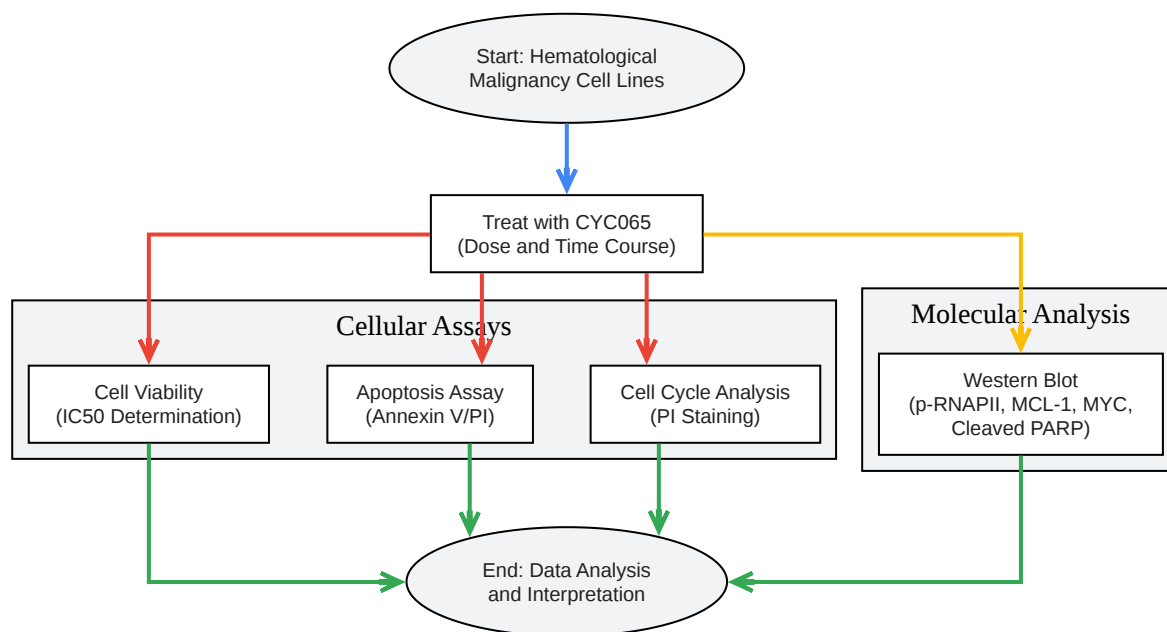
## Visualizations



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Caption: Mechanism of Action of Fadraciclib (CYC065).





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Caption: In Vitro Experimental Workflow for CYC065 Evaluation.

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